molecular formula C13H13N5O2S B1437071 3-(Methylthio)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-yl]-1H-pyrazole-5-amine CAS No. 1188304-93-9

3-(Methylthio)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-yl]-1H-pyrazole-5-amine

Cat. No. B1437071
M. Wt: 303.34 g/mol
InChI Key: RSOINLITXUSYDR-UHFFFAOYSA-N
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Description

The compound appears to be an organic molecule with several functional groups, including a methylthio group, a methoxyphenyl group, an oxadiazole ring, and a pyrazole ring with an amine group. These functional groups could potentially give the compound various chemical properties and reactivities.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or studies, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of the compound, as implied by its name, is quite complex. It includes a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms), an oxadiazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms), and phenyl rings (six-membered carbon rings) with methoxy (OCH3) and methylthio (SCH3) substituents.



Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the amine group might be basic and nucleophilic, while the oxadiazole ring might participate in electrophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of polar functional groups like the amine and the ether in the methoxy group could impact its solubility in different solvents.


Scientific Research Applications

Heterocyclic Chemistry and Synthetic Applications

1,3,4-Oxadiazole derivatives, including those related to the queried compound, have been extensively explored for their utility in synthesizing a wide range of heterocyclic compounds. These compounds serve as building blocks for creating diverse heterocycles, demonstrating their significance in synthetic organic chemistry. For instance, 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones have been identified as valuable scaffolds for synthesizing heterocyclic compounds such as pyrazolo-imidazoles, thiazoles, and oxadiazoles, highlighting the versatility of oxadiazole derivatives in chemical synthesis (Gomaa & Ali, 2020).

Pharmacological Applications

1,3,4-Oxadiazole and its derivatives exhibit a broad spectrum of biological activities, which makes them attractive candidates for drug development. These compounds have been found to possess anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal properties. The structural feature of the 1,3,4-oxadiazole ring, including its ability to engage in weak interactions with enzymes and receptors, underlines its therapeutic potential across a wide range of medical conditions (Verma et al., 2019).

Significance in Drug Development

The incorporation of 1,3,4-oxadiazole rings into drug molecules has been a focus of recent pharmaceutical research due to their potential in enhancing drug efficacy and safety. These heterocyclic cores are explored for their role as bioisosteres of carboxylic acids, carboxamides, and esters, contributing significantly to the development of new therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. This exploration emphasizes the importance of 1,3,4-oxadiazole derivatives in the rational design of new drugs, showcasing their relevance in addressing various health conditions with minimal toxicity (Rana, Salahuddin, & Sahu, 2020).

Safety And Hazards

Without specific toxicity data, it’s difficult to assess the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it.


Future Directions

Future studies could aim to synthesize this compound and study its properties in more detail. Potential applications could be explored based on its reactivity and any biological activity it might exhibit.


Please note that this is a very general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies or data on this exact compound would be needed. Always consult with a qualified professional or refer to the appropriate safety data sheets when handling chemical substances.


properties

IUPAC Name

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanyl-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2S/c1-19-8-5-3-7(4-6-8)11-15-12(20-18-11)9-10(14)16-17-13(9)21-2/h3-6H,1-2H3,(H3,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOINLITXUSYDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(NN=C3SC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylthio)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-yl]-1H-pyrazole-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Methylthio)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-yl]-1H-pyrazole-5-amine
Reactant of Route 2
Reactant of Route 2
3-(Methylthio)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-yl]-1H-pyrazole-5-amine
Reactant of Route 3
Reactant of Route 3
3-(Methylthio)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-yl]-1H-pyrazole-5-amine
Reactant of Route 4
3-(Methylthio)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-yl]-1H-pyrazole-5-amine
Reactant of Route 5
3-(Methylthio)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-yl]-1H-pyrazole-5-amine
Reactant of Route 6
3-(Methylthio)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-yl]-1H-pyrazole-5-amine

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